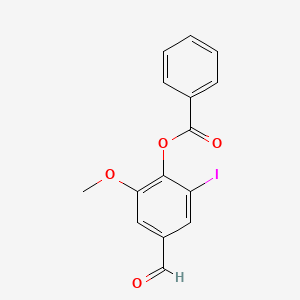

4-Formyl-2-iodo-6-methoxyphenyl benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEQNORPVPVBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formyl 2 Iodo 6 Methoxyphenyl Benzoate

Retrosynthetic Analysis of the 4-Formyl-2-iodo-6-methoxyphenyl Benzoate (B1203000) Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 4-Formyl-2-iodo-6-methoxyphenyl benzoate, the analysis can be envisioned as follows:

The most apparent disconnection is the ester linkage, which is a common and reliable bond to form. This leads to two precursor molecules: a substituted phenol (B47542) and benzoyl chloride. The substituted phenol, 4-formyl-2-iodo-6-methoxyphenol, is a key intermediate.

Further disconnection of this intermediate can be approached in two primary ways:

Disconnection of the iodo and formyl groups: This suggests a common starting material such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The synthesis would then involve the introduction of the iodine and potentially the formyl group at the desired positions.

Disconnection of the formyl group: This would lead to a 2-iodo-6-methoxyphenol (B56475) intermediate, which would then require a formylation step.

Considering the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, starting with a molecule that already contains the formyl group, such as vanillin, appears to be a more regioselective and efficient strategy. The electron-donating nature of the hydroxyl and methoxy groups will activate the ring towards electrophilic substitution, and their positions will direct the incoming electrophiles.

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, a plausible forward synthesis can be devised. This multi-step process involves the careful installation of the required functional groups onto a readily available starting material.

Preparation of the Iodinated Methoxy-Substituted Benzene (B151609) Core

A common and economically viable starting material for the synthesis of the this compound core is vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups on the vanillin ring are ortho- and para-directing for electrophilic aromatic substitution. The position ortho to the hydroxyl group and meta to the formyl group is sterically hindered, making the position ortho to the methoxy group and meta to the formyl group the most likely site for substitution.

The iodination of vanillin can be achieved using various reagents. A common method involves the use of iodine in the presence of an oxidizing agent. For instance, the use of iodine and sodium iodide in an aqueous solution can effectively iodinate vanillin to produce 5-iodovanillin. mdma.ch Greener alternatives using reagents like Oxone® and potassium iodide in water have also been reported to be effective. tandfonline.comresearchgate.net

Table 1: Comparison of Iodination Methods for Vanillin

| Reagent System | Solvent | Typical Yield | Reference |

| I2, NaI, H2O | Water | Quantitative | mdma.ch |

| Oxone®, KI, H2O | Water | High | tandfonline.comresearchgate.net |

| NaI, NaOCl, EtOH/H2O | Ethanol (B145695)/Water | Good | organicers.org |

These methods provide a reliable route to the key intermediate, 5-iodovanillin, which is structurally analogous to the desired 4-formyl-2-iodo-6-methoxyphenyl core.

Introduction of the Formyl Group via Electrophilic or Nucleophilic Pathways

In the proposed synthetic route starting from vanillin, the formyl group is already present in the molecule. This simplifies the synthesis by avoiding a separate formylation step. The directing effects of the existing hydroxyl and methoxy groups guide the iodination to the desired position, making this a convergent and efficient approach.

Should a synthetic route require the introduction of a formyl group onto a pre-existing iodinated phenol, several methods are available. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for the formylation of electron-rich aromatic rings. Alternatively, the Duff reaction, which employs hexamethylenetetramine in the presence of an acid, can also be utilized. researchgate.net

Esterification Protocols for Benzoate Moiety Formation

The final step in the synthesis of this compound is the esterification of the phenolic hydroxyl group. The Schotten-Baumann reaction is a well-established and widely used method for this transformation. vedantu.comlibretexts.org This reaction involves the treatment of the phenol with an acyl chloride (in this case, benzoyl chloride) in the presence of a base, typically aqueous sodium hydroxide (B78521). unacademy.comdoubtnut.com

The reaction proceeds by the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the ester and a chloride ion. The base also serves to neutralize the hydrochloric acid that is formed as a byproduct.

Sequential Functional Group Installation and Orthogonal Protection Strategies

In the proposed synthesis starting from vanillin, the sequential installation of the iodo and benzoate groups is straightforward and generally does not require the use of protecting groups. The iodination is performed first, followed by the benzoylation of the phenolic hydroxyl group.

However, in more complex syntheses of polysubstituted aromatic compounds, orthogonal protection strategies can be crucial. numberanalytics.comfiveable.mewikipedia.orgneliti.comorganic-chemistry.org Orthogonal protecting groups are those that can be removed under different reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. For example, if a molecule contained both a phenol and an alcohol that needed to be selectively functionalized, one could protect the phenol as a silyl (B83357) ether (removable with fluoride (B91410) ions) and the alcohol as a benzyl (B1604629) ether (removable by hydrogenolysis). This would allow for the selective reaction at either position by choosing the appropriate deprotection conditions. wikipedia.org In the context of the target molecule's synthesis, if side reactions were to occur during formylation or iodination, protection of the phenol as a methyl or benzyl ether could be considered, followed by deprotection before the final esterification step.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, key steps to optimize would be the iodination and the benzoylation reactions.

For the iodination of vanillin, factors such as the stoichiometry of the reagents, reaction temperature, and reaction time can be varied to find the optimal conditions. A design of experiments (DoE) approach could be employed to systematically investigate the effects of these variables on the yield of 5-iodovanillin.

Table 2: Hypothetical Optimization of the Iodination of Vanillin

| Entry | Molar Ratio (I2:Vanillin) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0:1 | 25 | 4 | 75 |

| 2 | 1.2:1 | 25 | 4 | 85 |

| 3 | 1.2:1 | 40 | 2 | 92 |

| 4 | 1.5:1 | 40 | 2 | 90 |

Similarly, for the Schotten-Baumann benzoylation, the choice of base, its concentration, the reaction temperature, and the rate of addition of benzoyl chloride can all influence the outcome of the reaction. Optimization would aim to achieve complete conversion of the starting phenol to the desired benzoate ester with minimal hydrolysis of the benzoyl chloride.

Solvent Effects and Temperature Dependence

Solvent Effects: The choice of solvent is critical in both the iodination and benzoylation steps, influencing reaction rates, yields, and even regioselectivity.

For the iodination of activated phenols like vanillin, a range of solvents can be employed. Greener protocols often utilize aqueous systems, such as water or aqueous ethanol, which are environmentally benign. organicers.orgtandfonline.com The use of water as a solvent for the iodination of phenols with iodine and hydrogen peroxide has been shown to be effective. researchgate.net In some cases, polar aprotic solvents like acetonitrile (B52724) can be used, particularly in catalyst-mediated reactions, as they can help stabilize charged intermediates. mdpi.com Non-polar solvents may slow down the rate of electrophilic aromatic substitution reactions where charged intermediates, such as the arenium ion, are formed. quora.com

For the benzoylation of the resulting 5-iodovanillin, the classic Schotten-Baumann reaction is typically performed in a two-phase system of water and an organic solvent, with a base like sodium hydroxide. vedantu.com Alternatively, aprotic polar solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are common when using benzoyl chloride in the presence of an organic base like pyridine (B92270). The solvent's role is to dissolve the reactants and facilitate the reaction while remaining inert to the reactive species.

Temperature Dependence: Reaction temperature is a key parameter for controlling reaction kinetics and minimizing side-product formation.

The iodination of vanillin is often performed under mild conditions. Reactions using sodium iodide and sodium hypochlorite (B82951) in aqueous ethanol can be initiated at ice-bath temperatures (0-5 °C) and then allowed to warm to room temperature. organicers.org Some methods may require heating; for instance, iodination using Oxone® and potassium iodide in water is conducted at reflux. tandfonline.com

The benzoylation of phenols with benzoyl chloride is typically exothermic and can often be conducted at room temperature. libretexts.org However, in cases involving less reactive acylating agents or for accelerating the reaction, moderate heating may be applied. Conversely, cooling might be necessary during the initial addition of reagents to control the reaction rate. Zeolite-catalyzed benzoylation of phenol with benzoic acid, a less reactive approach, requires significantly higher temperatures, around 190 °C, to achieve high conversion. mdpi.com

Table 1: Influence of Solvent and Temperature on Key Synthetic Steps

| Reaction Step | Solvent System | Typical Temperature | Effect |

|---|---|---|---|

| Iodination | Water / aq. Ethanol | 0 °C to Reflux | Favors green chemistry principles; temperature depends on the specific iodinating agent used. |

| Iodination | Acetonitrile | Room Temperature | Common in metal-catalyzed reactions, helps solubilize reactants and stabilize intermediates. |

| Benzoylation | DCM / Pyridine | Room Temperature | Standard conditions for acylation with benzoyl chloride, allowing for easy workup. |

| Benzoylation | Biphasic (Water/Organic) | Room Temperature | Classic Schotten-Baumann conditions with aqueous base. |

Stereochemical Control in Potential Chiral Derivatives

The target molecule, this compound, is achiral. However, the principles of stereochemical control would become highly relevant if chiral derivatives were to be synthesized. This could be envisioned by introducing a chiral center, for example, by modifying the formyl group through an asymmetric addition reaction.

The development of catalytic asymmetric methods for such transformations is a cornerstone of modern organic synthesis. Chiral catalysts, either metal-ligand complexes or organocatalysts, can create a chiral environment around the substrate, directing the approach of a reagent to one face of the molecule over the other. For instance, the asymmetric benzoyloxylation of aldehydes can be achieved using chiral amine organocatalysts, yielding optically active products. researchgate.net Similarly, chiral sulfide (B99878) catalysts have been employed in the enantioselective construction of benzo-fused N-heterocycles. chinesechemsoc.orgchinesechemsoc.org Should a synthetic route involving the creation of a stereocenter be pursued for a derivative of the target compound, the selection of an appropriate chiral catalyst and the optimization of reaction conditions would be essential to achieve high enantioselectivity.

Green Chemistry Approaches and Sustainable Synthesis

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. For the production of this compound, several strategies can be employed to enhance its sustainability.

For the iodination step, green methods focus on replacing hazardous reagents and solvents. A notable example is the use of sodium iodide with an oxidizing agent like sodium hypochlorite (household bleach) or hydrogen peroxide in an aqueous ethanol solution. organicers.orgresearchgate.net This avoids the use of elemental iodine and harsh oxidants like nitric acid. Another approach involves the use of Oxone® (potassium peroxymonosulfate) and potassium iodide in water, which serves as a green solvent. tandfonline.com Solvent-free methods, such as mechanical grinding of pyrimidine (B1678525) derivatives with solid iodine and silver nitrate, also represent a significant advancement in green iodination protocols. mdpi.com

For the benzoylation step, sustainable alternatives to traditional methods exist. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.net Solvent-free benzoylation using benzoyl chloride and pyridine adsorbed onto basic alumina (B75360) provides high yields without the need for a reaction solvent, simplifying purification and reducing waste. nih.gov The use of ionic liquids as recyclable reaction media has also been explored for benzoylation, offering a "green" alternative to volatile organic solvents. nih.gov A particularly sustainable approach is the use of supercritical CO₂, a non-toxic and tunable solvent, which has been successfully used for the benzoylation of starch. rug.nl

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Step | Traditional Method | Green/Sustainable Alternative | Advantage of Green Approach |

|---|---|---|---|

| Iodination | I₂ / Oxidizing Agent (e.g., HNO₃) in organic solvent | NaI / NaOCl in aq. Ethanol organicers.org | Avoids hazardous reagents and solvents. |

| Iodination | I₂Cl in organic solvent | Oxone® / KI in water tandfonline.com | Uses water as a solvent, safer reagents. |

| Benzoylation | Benzoyl chloride, pyridine in DCM | Solvent-free, microwave-assisted, on solid support nih.gov | Reduced energy, no solvent waste, faster reaction. |

| Benzoylation | Benzoyl chloride in organic solvent | Benzoyl cyanide in an ionic liquid nih.gov | Recyclable solvent, mild conditions. |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.

The application of flow chemistry to the synthesis of this compound could significantly streamline its production. Both the iodination and esterification steps are amenable to continuous processing.

Flow iodination of phenols has been demonstrated. A reliable stirred flow reactor has been designed and used for kinetic studies on the iodination of dichlorophenol, highlighting the precise control over reaction parameters that flow systems offer. acs.orgacs.org Such a setup could be adapted for the iodination of vanillin, allowing for rapid optimization of conditions and safe handling of reagents.

Continuous esterification processes are well-established in the chemical industry. The reaction between an alcohol (or phenol) and a carboxylic acid (or its derivative) can be passed through a heated column packed with a solid catalyst. riken.jp This setup allows for the continuous production of the ester with easy separation of the product from the catalyst. This approach not only improves efficiency but also facilitates the removal of reaction byproducts, such as water in Fischer esterification, driving the equilibrium towards the product.

Reactivity and Derivatization Strategies of 4 Formyl 2 Iodo 6 Methoxyphenyl Benzoate

Chemical Transformations of the Formyl Group

The aldehyde functionality present in 4-Formyl-2-iodo-6-methoxyphenyl benzoate (B1203000) serves as a reactive center for a multitude of organic transformations. These include nucleophilic additions, oxidations, reductions, condensation reactions, and amine-catalyzed processes.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Cyanohydrin Formation)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the aldehyde to furnish secondary alcohols. The specific alcohol produced is determined by the choice of the organometallic reagent. Another important nucleophilic addition is the formation of a cyanohydrin through the addition of a cyanide ion, typically from sources like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). Cyanohydrins are valuable precursors for the synthesis of α-hydroxy acids and α-hydroxy ketones.

Table 1: Illustrative Nucleophilic Addition Reactions

| Reagent | Product |

| Ethylmagnesium bromide | 4-(1-Hydroxypropyl)-2-iodo-6-methoxyphenyl benzoate |

| Phenyllithium | 4-(Hydroxy(phenyl)methyl)-2-iodo-6-methoxyphenyl benzoate |

| Trimethylsilyl cyanide / H₃O⁺ | 4-(Cyano(hydroxy)methyl)-2-iodo-6-methoxyphenyl benzoate |

Oxidation Reactions (e.g., Carboxylic Acid Formation)

The formyl group can be smoothly oxidized to a carboxylic acid moiety using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and the milder Pinnick oxidation (sodium chlorite, NaClO₂). The resulting carboxylic acid enhances the synthetic utility of the molecule, allowing for subsequent reactions such as esterification and amidation.

Table 2: Oxidation of the Formyl Group

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-(Benzoyloxy)-3-iodo-5-methoxybenzoic acid |

| Sodium Chlorite (NaClO₂) | 4-(Benzoyloxy)-3-iodo-5-methoxybenzoic acid |

Reduction Reactions (e.g., Alcohol Formation)

Selective reduction of the aldehyde to a primary alcohol can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones over esters. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but could potentially reduce the benzoate ester as well, leading to a mixture of products.

Table 3: Reduction of the Formyl Group

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl)-2-iodo-6-methoxyphenyl benzoate |

Condensation Reactions (e.g., Aldol, Knoevenagel, Wittig)

The formyl group is a key participant in several important carbon-carbon bond-forming reactions. It can undergo base-catalyzed Aldol condensation with enolizable aldehydes or ketones. In the Knoevenagel condensation, it reacts with compounds containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base. The Wittig reaction offers a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide.

Table 4: Representative Condensation Reactions

| Reaction Type | Reagent(s) | Product |

| Aldol Condensation | Acetophenone, NaOH | 4-(3-Oxo-3-phenyl-1-propen-1-yl)-2-iodo-6-methoxyphenyl benzoate |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((4-(Benzoyloxy)-3-iodo-5-methoxyphenyl)methylene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide, BuLi | 4-Vinyl-2-iodo-6-methoxyphenyl benzoate |

Amine-Catalyzed Reactions (e.g., Enamine Formation, Schiff Base Formation)

The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. With secondary amines, the initial iminium ion intermediate typically cannot be isolated and instead forms an enamine if there is an α-hydrogen. These reactions are often reversible and catalyzed by acid. The resulting imines and enamines are versatile intermediates in their own right.

Table 5: Amine-Catalyzed Reactions

| Amine | Product Type |

| Aniline | Schiff Base |

| Pyrrolidine | Enamine |

Reactivity of the Iodo Substituent in Cross-Coupling Reactions

The aryl iodide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.

Table 6: Cross-Coupling Reactions at the Iodo Position

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Formyl-6-methoxy-[1,1'-biphenyl]-2-yl benzoate |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Formyl-6-methoxy-2-styrylphenyl benzoate |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Formyl-6-methoxy-2-(phenylethynyl)phenyl benzoate |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Formyl-6-methoxy-2-morpholinophenyl benzoate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi)

The carbon-iodine bond in 4-Formyl-2-iodo-6-methoxyphenyl benzoate is the most reactive site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and are expected to proceed with high efficiency at the iodo position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura reaction would introduce a new aryl or vinyl substituent at the 2-position. The reaction is known for its tolerance of a wide range of functional groups, and the formyl, methoxy (B1213986), and benzoate ester moieties are expected to be compatible with typical reaction conditions. acs.orgprinceton.edu

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the 2-position with the introduction of a substituted vinyl group. The regioselectivity of the addition to the alkene can be influenced by the electronic nature of the alkene and the specific reaction conditions employed. rsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgmdpi.com This would yield a 2-alkynyl derivative of the starting material, a valuable intermediate for further transformations. The reaction is generally high-yielding and tolerates many functional groups. nih.gov

Stille and Negishi Coupling: The Stille reaction utilizes organostannanes as coupling partners, while the Negishi reaction employs organozinc reagents. Both are powerful methods for carbon-carbon bond formation and would be expected to react at the iodo-position of this compound. The choice between these methods often depends on the availability and stability of the organometallic reagent and the desired functional group tolerance. rsc.org

Illustrative Data for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Aryl Iodide Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 2-Methoxybiphenyl | 95 |

| Heck | 4-Iodobenzaldehyde | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 4-(2-Phenylvinyl)benzaldehyde | 88 |

| Sonogashira | 3-Iodobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 3-(Phenylethynyl)benzonitrile | 92 |

| Stille | Methyl 2-iodobenzoate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | Methyl 2-vinylbenzoate | 85 |

| Negishi | 1-Iodo-3-methoxybenzene | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-Methoxybiphenyl | 90 |

Disclaimer: The data in this table is illustrative and represents typical yields for the specified reactions with similar substrates. It does not represent actual experimental data for this compound.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Chan-Lam)

Copper-catalyzed cross-coupling reactions are particularly useful for the formation of carbon-heteroatom bonds.

Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of biaryl ethers, thioethers, and N-aryl amines from aryl halides. wikipedia.orgnih.gov In the context of this compound, an Ullmann condensation could be employed to couple the aryl iodide with phenols, thiols, or amines to introduce an aryloxy, arylthio, or arylamino group at the 2-position. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts. nih.govmdpi.com

Chan-Lam Coupling: The Chan-Lam coupling is a versatile copper-catalyzed method for the formation of C-N and C-O bonds using boronic acids as the coupling partners. researchgate.netorganic-chemistry.orgscispace.com This reaction can be performed under milder conditions, often in the presence of air. youtube.com For the target molecule, a Chan-Lam reaction with an amine or an alcohol would offer an alternative route to N-aryl and O-aryl derivatives at the 2-position.

Illustrative Data for Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Aryl Iodide Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Ullmann (O-Arylation) | 2-Iodotoluene | Phenol (B47542) | CuI / 1,10-Phenanthroline | Cs₂CO₃ / NMP | 2-Methylphenyl phenyl ether | 85 |

| Ullmann (N-Arylation) | 4-Iodoanisole | Aniline | CuI / L-proline | K₂CO₃ / DMSO | 4-Methoxydiphenylamine | 91 |

| Chan-Lam (N-Arylation) | Phenyl iodide | Pyrrolidine | Cu(OAc)₂ | Pyridine (B92270) / CH₂Cl₂ | 1-Phenylpyrrolidine | 88 |

| Chan-Lam (O-Arylation) | Phenyl iodide | Methanol (B129727) | Cu(OAc)₂ | Pyridine / CH₂Cl₂ | Anisole | 75 |

Disclaimer: The data in this table is illustrative and represents typical yields for the specified reactions with similar substrates. It does not represent actual experimental data for this compound.

Photoredox Catalysis and Electrophilic Arylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.gov Aryl iodides are excellent precursors for the generation of aryl radicals upon single-electron reduction by an excited photocatalyst. researchgate.net The resulting aryl radical from this compound could participate in a variety of transformations, such as addition to alkenes or arenes. acs.org

Electrophilic arylation reactions using diaryliodonium salts are another avenue for derivatization. While the starting material is an aryl iodide, it could potentially be converted to a diaryliodonium salt. These reagents can then be used to arylate a range of nucleophiles under metal-free conditions. beilstein-journals.orgnih.gov

Directed Ortho Metalation (DOM) and Lithiation Studies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.org The methoxy group on the target molecule is a known ortho-directing group. However, the presence of the formyl group, which is susceptible to nucleophilic attack by organolithium reagents, complicates direct lithiation. Protection of the aldehyde, for instance as an acetal, would be necessary before attempting a DoM reaction directed by the methoxy group. Following protection, treatment with a strong lithium base would likely result in lithiation at the position ortho to the methoxy group (C3), which is already substituted with the benzoate. Lithiation directed by the benzoate ester is also a possibility.

Alternatively, lithiation of substituted benzaldehydes can be achieved through various strategies, including the use of in-situ generated alpha-amino alkoxides as directing groups. liberty.edu This could potentially allow for functionalization at the position ortho to the formyl group (C3 or C5).

Modifications of the Benzoate Ester Moiety

The benzoate ester group offers further opportunities for derivatization.

Hydrolysis and Transesterification Reactions

Hydrolysis: The benzoate ester can be hydrolyzed to the corresponding phenol under basic or acidic conditions. Basic hydrolysis, or saponification, is typically achieved using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. tandfonline.comresearchgate.netacs.org This would yield 4-formyl-2-iodo-6-methoxyphenol. The presence of other functional groups, particularly the formyl group, needs to be considered as it might undergo side reactions under harsh basic conditions.

Transesterification: Transesterification involves the conversion of the benzoate ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. ucla.edursc.org This allows for the introduction of a variety of different ester groups, potentially modulating the properties of the molecule. For instance, reacting this compound with methanol under acidic conditions would yield methyl benzoate and 4-formyl-2-iodo-6-methoxyphenol.

Reduction to Benzyl (B1604629) Alcohol Derivatives

The benzoate ester can be reduced to the corresponding benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be effective but would also reduce the formyl group to a hydroxymethyl group. To selectively reduce the ester in the presence of the aldehyde, a milder reducing agent or a protection-deprotection sequence for the aldehyde would be necessary. Alternatively, catalytic hydrogenation under specific conditions might offer a pathway for selective reduction. The product of complete reduction would be (2-iodo-6-methoxy-4-(hydroxymethyl)phenyl)methanol.

Amidation Reactions

The formyl group in this compound presents a key site for derivatization through amidation reactions. The primary method for converting the aldehyde to an amide is through reductive amination. This process typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine. Subsequent acylation of this amine would then produce the final amide.

However, the direct conversion of aromatic aldehydes to amides in a one-pot reaction is also an area of active research. While specific studies on this compound are not prevalent in the literature, the reactivity of structurally similar compounds, such as ortho-vanillin, provides valuable insights. For instance, the reductive amination of ortho-vanillin with para-toluidine using sodium borohydride as the reducing agent proceeds efficiently. This suggests that the formyl group in the target molecule should be amenable to similar transformations.

The presence of a bulky iodine atom ortho to the formyl group may introduce steric hindrance, potentially influencing the rate of the initial nucleophilic attack by the amine. However, this is not expected to completely inhibit the reaction. The electronic effects of the substituents—the electron-donating methoxy group and the electron-withdrawing iodo and benzoate groups—will also modulate the reactivity of the formyl group.

A range of primary and secondary amines can likely be employed in the reductive amination of this compound to generate a diverse library of secondary and tertiary amine precursors for amidation. The choice of reducing agent is crucial for the success of this reaction, with common reagents including sodium borohydride, sodium triacetoxyborohydride, and sodium cyanoborohydride.

Table 1: Potential Reagents for Reductive Amination of this compound

| Amine | Reducing Agent | Potential Product (Pre-acylation) |

| Primary Alkylamine (e.g., butylamine) | Sodium triacetoxyborohydride | N-butyl-1-(4-(benzoyloxy)-3-iodo-5-methoxyphenyl)methanamine |

| Primary Arylamine (e.g., aniline) | Sodium cyanoborohydride | N-phenyl-1-(4-(benzoyloxy)-3-iodo-5-methoxyphenyl)methanamine |

| Secondary Amine (e.g., diethylamine) | Sodium borohydride | N,N-diethyl-1-(4-(benzoyloxy)-3-iodo-5-methoxyphenyl)methanamine |

Reactivity of the Methoxy Group and Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is substituted with a complex array of functional groups that exert competing electronic and steric effects, thereby influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comlibretexts.orgyoutube.com The methoxy group (-OCH3) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orgyoutube.com Conversely, the formyl (-CHO), iodo (-I), and benzoate (-O(CO)Ph) groups are deactivating. organicchemistrytutor.com

The formyl and benzoate groups are meta-directing due to their electron-withdrawing nature. The iodine atom is also deactivating due to its inductive effect, but it is considered an ortho, para-director because the lone pairs on the iodine can stabilize the arenium ion intermediate through resonance. libretexts.org

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C3 and C5 positions. The C3 position is ortho to the activating methoxy group and meta to the formyl group. The C5 position is para to the methoxy group and ortho to the formyl group. The directing effects of the substituents can be summarized as follows:

Methoxy group (-OCH3) at C6: Strongly activating, directs ortho (to C5) and para (to C3 - already substituted).

Iodo group (-I) at C2: Deactivating, directs ortho (to C3 - already substituted) and para (to C5).

Formyl group (-CHO) at C4: Deactivating, directs meta (to C2 and C6 - already substituted).

Benzoate group (-O(CO)Ph) at C1: Deactivating, directs meta (to C2 and C6 - already substituted).

Considering these competing effects, the C5 position is the most likely site for electrophilic attack. This position is activated by the strongly directing methoxy group at the ortho position and is also directed by the iodo group at the para position. While the formyl group deactivates the ring, its meta-directing influence does not conflict with substitution at C5.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product |

| Br2, FeBr3 | 5-Bromo-4-formyl-2-iodo-6-methoxyphenyl benzoate |

| HNO3, H2SO4 | 4-Formyl-2-iodo-6-methoxy-5-nitrophenyl benzoate |

| SO3, H2SO4 | This compound-5-sulfonic acid |

Demethylation Strategies

The methoxy group of this compound can be cleaved to yield the corresponding phenol through demethylation. The presence of an electron-withdrawing group ortho to a methoxy group can facilitate this reaction. researchgate.netresearchgate.net In the target molecule, the iodo group at the C2 position, which is ortho to the methoxy group at C6, can be considered electron-withdrawing via its inductive effect.

Common reagents for the demethylation of aryl methyl ethers include strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids like boron tribromide (BBr3) and aluminum trichloride (B1173362) (AlCl3). researchgate.net The choice of reagent can be critical to avoid unwanted side reactions, given the presence of other functional groups in the molecule.

For instance, the use of HBr or HI could potentially lead to the hydrolysis of the benzoate ester. Boron tribromide is a powerful reagent for cleaving aryl methyl ethers and is often effective even with sterically hindered or electron-deficient substrates. Aluminum trichloride is also a viable option, particularly for the demethylation of aryl methyl ethers with ortho electron-withdrawing groups. researchgate.netresearchgate.net

The reaction mechanism for acid-catalyzed demethylation typically involves the protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br-) on the methyl group in an SN2 reaction. With Lewis acids like BBr3, the reaction proceeds through the formation of a Lewis acid-base adduct, followed by intramolecular or intermolecular bromide attack on the methyl group.

Table 3: Potential Demethylation Reagents and Considerations

| Reagent | Potential Product | Potential Side Reactions/Considerations |

| Boron tribromide (BBr3) | 4-Formyl-2-iodo-6-hydroxyphenyl benzoate | Highly effective, but may also affect the benzoate ester. |

| Aluminum trichloride (AlCl3) | 4-Formyl-2-iodo-6-hydroxyphenyl benzoate | Often used for substrates with ortho electron-withdrawing groups. |

| Hydrogen bromide (HBr) | 4-Formyl-2-iodo-6-hydroxyphenyl benzoate | May cause hydrolysis of the benzoate ester. |

Chemo- and Regioselectivity Studies in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—namely the formyl, iodo, methoxy, and benzoate groups—necessitates careful consideration of chemo- and regioselectivity in any synthetic transformation. The relative reactivity of these functional groups will dictate the outcome of a given reaction and can be exploited to achieve selective modifications.

For instance, in the context of nucleophilic attack, the formyl group is the most electrophilic site and will readily react with a variety of nucleophiles. This allows for selective transformations of the aldehyde in the presence of the other functional groups.

In metal-catalyzed cross-coupling reactions, the carbon-iodine bond is a prime site for reaction. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be selectively performed at the C2 position. The choice of catalyst, ligands, and reaction conditions would be crucial to avoid competing reactions at other sites.

The benzoate ester is susceptible to hydrolysis under both acidic and basic conditions. Therefore, reactions requiring harsh pH conditions may lead to the cleavage of this group, yielding the corresponding phenol.

The methoxy group is generally stable but can be cleaved under strongly acidic or Lewis acidic conditions, as discussed in the demethylation section.

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of chemo- and regioselectivity. For example, a Suzuki coupling could be performed on the aryl iodide, followed by a reductive amination of the formyl group, all while keeping the benzoate and methoxy groups intact.

Cascade and Tandem Reactions Utilizing Multiple Functional Groups

The multifunctional nature of this compound makes it an attractive substrate for the development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such reactions offer a powerful strategy for the rapid construction of complex molecular architectures.

One potential cascade reaction could involve an initial transformation at the formyl group, followed by an intramolecular cyclization involving the ortho-iodo substituent. For example, a reaction with a suitable nucleophile could generate an intermediate that is poised to undergo an intramolecular Heck reaction or a radical cyclization onto the aromatic ring at the position of the iodine atom.

Another possibility involves the simultaneous reaction of two different functional groups. For instance, a palladium-catalyzed process could potentially be designed to couple the aryl iodide with a suitable partner, while another catalytic cycle concurrently transforms the formyl group.

Table 4: Hypothetical Cascade Reactions Involving this compound

| Initiating Reaction | Subsequent Reaction | Potential Product Class |

| Wittig reaction at the formyl group | Intramolecular Heck reaction | Fused heterocyclic systems |

| Reductive amination of the formyl group | Intramolecular N-arylation | Nitrogen-containing heterocycles |

| Sonogashira coupling at the iodo group | Intramolecular cyclization onto the formyl group | Fused aromatic systems |

Applications of 4 Formyl 2 Iodo 6 Methoxyphenyl Benzoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Intermediates

4-Formyl-2-iodo-6-methoxyphenyl benzoate (B1203000) serves as a powerful precursor for the synthesis of a variety of advanced organic intermediates. The aryl iodide moiety is particularly amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. For instance, the iodine atom can be readily displaced by various organic groups through well-established methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents at the 2-position of the aromatic ring, leading to a vast library of polysubstituted aromatic compounds.

The formyl group, on the other hand, is a versatile handle for a plethora of chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents, Wittig-type olefination reactions to form alkenes, and reductive amination to introduce nitrogen-containing functionalities. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of valuable intermediates. The interplay between the reactivity of the formyl group and the aryl iodide allows for a stepwise and controlled functionalization of the aromatic scaffold. For example, a Suzuki-Miyaura coupling at the iodo position can be followed by a Wittig reaction on the formyl group, leading to highly functionalized and complex molecular frameworks.

The following table illustrates the potential of 4-formyl-2-iodo-6-methoxyphenyl benzoate in generating advanced organic intermediates through various synthetic transformations.

| Transformation | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-formyl-6-methoxyphenyl benzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-formyl-6-methoxyphenyl benzoate |

| Heck Reaction | Alkene, Pd catalyst, base | 2-Alkenyl-4-formyl-6-methoxyphenyl benzoate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-4-formyl-6-methoxyphenyl benzoate |

| Wittig Reaction | Phosphonium ylide | 4-(Alkenyl)-2-iodo-6-methoxyphenyl benzoate |

| Grignard Addition | Organomagnesium halide | 4-(1-Hydroxyalkyl)-2-iodo-6-methoxyphenyl benzoate |

| Reductive Amination | Amine, reducing agent | 4-(Aminomethyl)-2-iodo-6-methoxyphenyl benzoate |

Scaffold for the Construction of Diverse Heterocyclic Systems

The strategic placement of the formyl and iodo groups in this compound makes it an ideal scaffold for the construction of a wide variety of heterocyclic systems. The ortho-relationship of a formyl group and a leaving group (iodide) is a classic precursor for the synthesis of numerous fused and non-fused heterocycles through intramolecular cyclization reactions.

For example, the formyl group can be converted into an imine or an enamine, which can then undergo an intramolecular Heck reaction or a Buchwald-Hartwig amination, where the aryl iodide acts as the electrophilic partner, to form nitrogen-containing heterocycles such as quinolines, indoles, and their derivatives. Similarly, the formyl group can be transformed into other nucleophilic or electrophilic centers that can participate in intramolecular cyclization reactions with the aryl iodide.

Furthermore, the formyl group can participate in condensation reactions with various binucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyridazines, while reaction with hydroxylamine can yield oximes, which can be further cyclized. The versatility of this scaffold is further enhanced by the possibility of first performing a cross-coupling reaction at the iodo position to introduce a desired substituent, followed by a cyclization reaction involving the formyl group, allowing for the synthesis of highly decorated heterocyclic systems.

The following table provides a hypothetical overview of the types of heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | Synthetic Strategy | Key Reactions |

| Quinolines | Condensation with an enolate followed by intramolecular cyclization | Friedländer annulation |

| Indoles | Sonogashira coupling followed by intramolecular cyclization | Larock indole synthesis |

| Benzofurans | Sonogashira coupling and subsequent intramolecular cyclization | Palladium-catalyzed annulation |

| Isoquinolines | Conversion of the formyl group to a vinyl group followed by cyclization | Intramolecular Heck reaction |

| Cinnolines | Diazotization of a derived aniline and subsequent cyclization | Widman-Stoermer synthesis |

Utility in the Modular Assembly of Complex Molecular Architectures

The benzoate group in this compound plays a crucial role as a protecting group for the phenolic hydroxyl group, which is essential for the modular assembly of complex molecular architectures. Protecting groups are instrumental in multi-step synthesis as they mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule jocpr.com. The benzoate group is a robust protecting group that is stable to a wide range of reaction conditions, including those typically employed for cross-coupling and organometallic reactions.

This stability allows for the selective functionalization of the formyl and iodo groups without affecting the protected phenol (B47542). Once the desired modifications have been made to the rest of the molecule, the benzoate group can be readily removed under basic conditions, such as hydrolysis with sodium hydroxide (B78521), to reveal the free phenol. This free phenol can then be used for further functionalization, such as etherification, esterification, or as a nucleophile in various coupling reactions. This "protect-and-modify" strategy allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be synthesized separately and then coupled together.

The ability to deprotect the phenol at a late stage in the synthesis is particularly valuable for the preparation of molecules with sensitive functional groups that would not be compatible with the conditions required for the initial modifications. This modular approach significantly enhances the efficiency and flexibility of the synthetic route.

Development of Novel Ligands and Organocatalysts Incorporating the Benzoate Moiety

The highly functionalized aromatic core of this compound makes it an attractive scaffold for the design and synthesis of novel ligands and organocatalysts. The presence of multiple points of diversification allows for the fine-tuning of the steric and electronic properties of the resulting molecules, which is crucial for their performance in catalysis.

The formyl group can be readily converted into various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are known to be excellent ligands for a wide range of transition metal catalysts. The aryl iodide provides a convenient handle for introducing additional coordinating groups or for attaching the ligand to a solid support. The methoxy (B1213986) group and the benzoate moiety can be used to modulate the electronic properties of the ligand and to create a specific chiral environment around the metal center in the case of asymmetric catalysis.

Furthermore, the formyl group itself can act as a key functional group in organocatalysis. For example, it can be used to form iminium or enamine intermediates, which are key reactive species in many organocatalytic transformations. The steric and electronic environment created by the iodo, methoxy, and benzoate groups can influence the stereoselectivity of these reactions. The development of new ligands and organocatalysts from readily available starting materials like this compound is a promising area of research with the potential to lead to more efficient and selective catalytic systems.

Contributions to Retrosynthetic Strategies for Natural Products and Analogues

Highly functionalized and readily available building blocks like this compound are of great value in the retrosynthetic analysis of complex natural products and their analogues. Retrosynthesis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. The unique combination of functional groups in this compound allows it to serve as a versatile synthon for a variety of key structural motifs found in natural products.

The substituted benzaldehyde moiety is a common feature in many natural products, and the presence of the iodo and methoxy groups provides handles for the construction of more complex substitution patterns. The ability to perform selective cross-coupling reactions at the iodo position and a wide range of transformations on the formyl group makes this compound a powerful tool for the convergent synthesis of complex targets.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Formyl 2 Iodo 6 Methoxyphenyl Benzoate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Formyl-2-iodo-6-methoxyphenyl benzoate (B1203000), the theoretical exact mass can be calculated based on its molecular formula, C15H11IO4.

The calculated monoisotopic mass provides a highly specific identifier for the compound, allowing for its differentiation from other molecules with the same nominal mass. In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured m/z value would then be compared to the theoretical value to confirm the elemental formula.

Table 1: Theoretical Isotopic Distribution for C15H11IO4

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 381.9702 | 100.00 |

| 382.9736 | 16.22 |

| 383.9712 | 1.83 |

This interactive table displays the predicted isotopic pattern for the molecular ion [M]+, which would be a key feature in its HRMS spectrum.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity of atoms within the molecule.

1D NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 4-Formyl-2-iodo-6-methoxyphenyl benzoate, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoate and the substituted phenyl rings, as well as singlets for the methoxy (B1213986) and aldehyde protons. The chemical shifts are influenced by the electronic effects of the various substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would be expected to show signals for the carbonyl carbons of the ester and aldehyde groups at the downfield end, followed by the aromatic carbons, and finally the methoxy carbon at the upfield end.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aldehyde CH | ~9.9 | ~190 |

| Benzoate C=O | - | ~164 |

| Aromatic CHs (Benzoate) | ~7.5-8.2 | ~128-134 |

| Aromatic CHs (Substituted Ring) | ~7.6-7.9 | ~115-140 |

| Aromatic C-O | - | ~151 |

| Aromatic C-I | - | ~90 |

This interactive table presents the anticipated chemical shift ranges for the key functional groups and structural motifs of the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the title compound, COSY would show correlations between the ortho, meta, and para protons on the benzoate ring, and between the two protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the aldehyde proton to the aromatic carbons of the substituted ring, and from the methoxy protons to the C-O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the relative orientation of the two aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For this compound, key vibrational modes would include:

C=O Stretching: Strong IR absorptions are expected for the ester and aldehyde carbonyl groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the aldehyde C=O stretch is found around 1700-1720 cm⁻¹. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic bands around 2820 and 2720 cm⁻¹. docbrown.info

C-O Stretching: The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-I Stretching: The C-I stretching vibration is expected to be found in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds, which are often weak in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1710 |

| Ester | C=O Stretch | ~1730 |

| Aldehyde | C-H Stretch | ~2820, ~2720 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | ~1450-1600 |

| Ether/Ester | C-O Stretch | ~1000-1300 |

This interactive table summarizes the expected key absorption bands in the IR spectrum of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available, some general features can be anticipated. The molecule is likely to be largely planar, although there will be some torsion angle between the two aromatic rings. Intermolecular interactions, such as dipole-dipole interactions and potentially halogen bonding involving the iodine atom, would play a significant role in the crystal packing. aip.orgresearchgate.net The study of related iodinated aromatic compounds by X-ray crystallography has provided valuable insights into such interactions. aip.orgresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The aromatic rings and carbonyl groups in this compound act as chromophores, which absorb UV light to promote electrons to higher energy orbitals.

The UV-Vis spectrum would be expected to show strong absorptions in the UV region, corresponding to π-π* transitions of the aromatic systems. The presence of the auxochromic methoxy group and the carbonyl groups would likely shift these absorptions to longer wavelengths compared to unsubstituted benzene (B151609).

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited electronic state to the ground state. While many aromatic aldehydes and ketones are not strongly fluorescent, the extended conjugation in this system might give rise to some emission. The fluorescence spectrum, if observed, would be red-shifted compared to the absorption spectrum. The study of benzophenone (B1666685) analogues can provide a basis for understanding the potential photophysical properties of this molecule. researchgate.netnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Research Findings on this compound and its Derivatives Remain Elusive

Despite a comprehensive search of available scientific literature, specific research detailing the advanced spectroscopic analysis, particularly Circular Dichroism (CD) spectroscopy for chiral derivatives of this compound, has not been found.

The initial objective was to construct a detailed article focusing on the structural elucidation of this compound and its potential chiral derivatives. The intended article was to be structured around a specific outline, with a significant section dedicated to Circular Dichroism (CD) Spectroscopy. This technique is instrumental in determining the stereochemistry of chiral molecules.

The absence of published research in this specific area prevents the generation of a scientifically accurate and informative article as per the requested outline. Detailed research findings and data tables, which were a mandatory inclusion, cannot be created without underlying experimental data.

Therefore, the section on "Circular Dichroism (CD) Spectroscopy for Chiral Derivatives" cannot be developed. Further investigation into the synthesis and chiroptical properties of this specific compound and its derivatives is required within the scientific community to enable such a detailed analysis in the future.

Theoretical and Computational Chemistry Studies on 4 Formyl 2 Iodo 6 Methoxyphenyl Benzoate

Reaction Mechanism Elucidation and Transition State Analysis of Key Transformations

Should this compound be involved in chemical reactions, computational methods could be employed to map out the potential energy surface of these transformations. By locating and characterizing the transition states, researchers could calculate activation energies and gain a deeper understanding of the reaction kinetics and mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in 4-formyl-2-iodo-6-methoxyphenyl benzoate (B1203000) suggests the existence of multiple conformers. Conformational analysis would identify the most stable three-dimensional structures. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a solution or biological environment.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions could be compared with experimentally obtained spectra to validate the computational model and aid in the structural elucidation of the compound and its reaction products.

Rational Design of Derivatives with Enhanced Reactivity or Selectivity

The rational design of novel derivatives of 4-formyl-2-iodo-6-methoxyphenyl benzoate is a key area of theoretical and computational chemistry, aiming to modulate its chemical properties for specific applications. By making targeted structural modifications, it is possible to enhance the reactivity of the molecule for certain chemical transformations or to improve its selectivity towards a particular biological target. This process is heavily reliant on computational methods to predict the effects of these modifications before their synthesis, thereby saving time and resources.

Computational studies on analogous compounds, such as vanillin (B372448) derivatives, provide valuable insights into how these modifications can be strategically implemented. Molecular docking simulations, for example, can be employed to predict the binding affinity of a series of derivatives to a specific protein target. In a study on vanillin analogs as potential COX-1 inhibitors, the parent compound, 4-formyl-2-methoxyphenyl (B587787) benzoate, was compared with several derivatives featuring substitutions on the benzoate ring. The binding energy of these compounds was calculated to predict their inhibitory potential. nih.gov

These computational predictions can guide the synthesis of derivatives with potentially enhanced biological activity. The underlying principle is that a lower binding energy in a docking simulation suggests a more stable interaction between the ligand and the target protein, which often correlates with higher biological activity. fip.org

For instance, structural modifications can be made to the phenolic hydroxyl group of a parent molecule like vanillin to enhance its lipophilic properties, which can in turn improve its bioactivity. fip.org This can be achieved by introducing aromatic rings, carbonyl groups, or halogens. fip.org A similar approach could be applied to this compound, where the benzoate moiety can be substituted with various functional groups to fine-tune its electronic and steric profile.

The following interactive table presents data from a computational study on vanillin derivatives, illustrating how different substituents on the benzoate ring affect the predicted binding energy to the COX-1 enzyme. This data can serve as a conceptual blueprint for the rational design of derivatives of this compound.

In another study focusing on the synthesis and computational analysis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, molecular docking was used to predict its anti-inflammatory activity by targeting the COX-2 receptor. fip.org The results indicated that the synthesized derivative had a lower binding energy compared to the parent vanillin molecule, suggesting potentially greater activity. fip.org This highlights the utility of computational methods in predicting the biological efficacy of rationally designed derivatives.

The following interactive table showcases the predicted binding energies of vanillin and its chloro-derivative against the COX-2 receptor.

By applying these principles to this compound, a medicinal chemist could systematically design a library of derivatives with modified substituents. For example, the iodine atom could be replaced with other halogens to study the effect of halogen bonding on protein-ligand interactions. Similarly, the methoxy (B1213986) group could be altered to other alkoxy groups to probe the impact of steric bulk on binding affinity. The formyl group itself could be a target for modification, for instance, through conversion to an oxime or a Schiff base, to introduce new interaction points with a biological target.

Ultimately, the rational design of derivatives of this compound is a multidisciplinary endeavor that combines the principles of synthetic organic chemistry with the predictive power of theoretical and computational chemistry. This synergy allows for the efficient exploration of chemical space to identify novel molecules with enhanced reactivity or selectivity for a wide range of applications.

Conclusion and Future Research Perspectives for 4 Formyl 2 Iodo 6 Methoxyphenyl Benzoate

Summary of Synthetic Potential and Reactivity Profile

The synthetic utility of 4-Formyl-2-iodo-6-methoxyphenyl benzoate (B1203000) is rooted in the distinct reactivity of its functional groups. The aryl iodide moiety serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality allows for the introduction of a wide array of substituents at the 2-position, thereby facilitating the construction of complex molecular scaffolds.

The aldehyde group, on the other hand, is a versatile functional group that can undergo a plethora of transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into an alkene via olefination reactions such as the Wittig reaction. wikipedia.orglumenlearning.comwikiwand.comlibretexts.orglibretexts.org Furthermore, it can participate in reductive amination to furnish secondary and tertiary amines, offering a pathway to biologically relevant molecules. nih.govresearchgate.netrsc.orgrsc.orgmdpi.com

The benzoate group primarily functions as a protecting group for the phenolic oxygen, which can be selectively cleaved under basic conditions to liberate the free phenol (B47542). This unmasking can be strategically employed in multi-step syntheses. The methoxy (B1213986) group, being relatively inert, primarily exerts electronic effects on the aromatic ring, influencing its reactivity in various transformations.

The interplay of these functional groups offers opportunities for sequential and orthogonal chemical modifications, rendering 4-Formyl-2-iodo-6-methoxyphenyl benzoate a valuable building block in synthetic organic chemistry.

Emerging Methodologies for Expanded Synthetic Utility

Recent advancements in synthetic organic chemistry are poised to further expand the utility of this compound. The development of novel and more efficient palladium catalysts and ligands continues to broaden the scope of cross-coupling reactions. numberanalytics.comnih.govacs.orgresearchgate.net These advancements could enable the coupling of previously challenging substrates with the aryl iodide moiety under milder conditions and with greater functional group tolerance. The use of alternative, more sustainable metals like copper and iron in cross-coupling reactions is also a burgeoning area of research that could offer greener synthetic routes. numberanalytics.com

Furthermore, the application of photoredox catalysis in conjunction with other catalytic cycles, such as enamine and cobalt catalysis, presents a novel approach to aromatic aldehyde synthesis and functionalization. nih.gov Such methodologies could potentially be adapted for the modification of the formyl group or for the direct functionalization of the aromatic ring.

The following table summarizes the key reactive sites and potential transformations for this compound:

| Reactive Site | Potential Transformations | Reagents/Conditions | Expected Products |

| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkenes | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkynes | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamines | |

| Carbonylation | CO, Pd catalyst, alcohol/amine | Aryl esters/amides | |

| Aldehyde | Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH4) | Alcohol | |

| Wittig Reaction | Phosphonium ylide | Alkene | |

| Reductive Amination | Amine, reducing agent | Secondary/tertiary amine | |

| Benzoate Ester | Hydrolysis | Base (e.g., NaOH) | Phenol |

Potential for Application in Material Science and Supramolecular Chemistry

The presence of a heavy iodine atom in this compound makes it an intriguing candidate for applications in material science. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is increasingly being utilized in the design of functional supramolecular materials. rsc.orgacs.orgmdpi.comresearchgate.netnih.gov The iodine atom in this molecule can act as a halogen bond donor, enabling the formation of predictable and robust supramolecular architectures. This could be exploited for the construction of liquid crystals, organic light-emitting materials, and other functional materials. nih.govgoogle.com

The extended π-system that can be generated through cross-coupling reactions at the iodo position could lead to materials with interesting photophysical properties. For instance, the introduction of fluorescent moieties could result in novel dyes and sensors.

Broader Impact on Organic Synthesis and Advanced Chemical Sciences

The study and application of polyfunctionalized aromatic compounds like this compound contribute to the advancement of organic synthesis by providing versatile platforms for the development of new synthetic methodologies. The orthogonal reactivity of its functional groups allows for the exploration of selective and sequential reaction pathways, which is crucial for the efficient synthesis of complex target molecules.

In the broader context of chemical sciences, the insights gained from the reactivity of such molecules can inform the design of new catalysts, reagents, and synthetic strategies. The potential to create novel materials with tailored properties from this building block highlights the importance of fundamental organic synthesis in driving innovation in materials science and other disciplines.

Unexplored Reactivity and Future Research Avenues

Despite its considerable potential, the reactivity of this compound remains largely unexplored. Future research could focus on several key areas:

Intramolecular Reactions: The proximity of the functional groups could be exploited to design novel intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

C-H Functionalization: The direct functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, could provide a more atom-economical approach to further derivatization.

Domino Reactions: The development of domino or tandem reaction sequences, where multiple transformations occur in a single pot, would enhance the synthetic efficiency of utilizing this building block.

Biological Screening: The diverse range of derivatives that can be synthesized from this compound could be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Polymer Chemistry: The molecule could be incorporated as a monomer in polymerization reactions to create functional polymers with unique properties.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Formyl-2-iodo-6-methoxyphenyl benzoate with high regioselectivity?

- Methodological Answer : The synthesis involves sequential functionalization of a methoxyphenol precursor. First, iodination at the ortho position is achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) requires anhydrous conditions to avoid hydrolysis. Finally, benzoate esterification is performed using benzoyl chloride in pyridine to activate the phenolic hydroxyl group. Purification via column chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Monitoring reaction progress with TLC and NMR spectroscopy is critical .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Focus on diagnostic signals: the formyl proton (δ 9.8–10.2 ppm), aromatic protons (split patterns due to iodine’s heavy atom effect), and methoxy group (δ 3.8–4.0 ppm).

- ¹³C NMR : The iodine-bearing carbon appears deshielded (δ 90–100 ppm), while the carbonyl carbons (benzoate and formyl) resonate at δ 165–170 ppm and δ 190–195 ppm, respectively.

- IR : Stretch frequencies for C=O (benzoate: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C-I (~500 cm⁻¹) confirm functional groups. Compare with reference spectra of structurally analogous compounds (e.g., 4-chloro-2-hydroxy-4-methoxybenzophenone derivatives) .

Q. What purification methods are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : After esterification, liquid-liquid extraction (dichloromethane/water) removes polar impurities. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity, leveraging the compound’s moderate solubility in hot ethanol. For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >95% purity. Monitor purity via HPLC-UV (λ = 254 nm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that the formyl group participates in C–H∙∙∙O interactions with adjacent methoxy groups, while the benzoate carbonyl forms weak C=O∙∙∙I halogen bonds. Graph set analysis (as per Etter’s rules) classifies these interactions into discrete R₂²(8) and R₃³(12) motifs, stabilizing the lattice. Use SHELXL for refinement, incorporating anisotropic displacement parameters for iodine to account for its electron-rich nature .

Q. What computational methods are suitable for modeling the electronic effects of the iodine substituent?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) predict the iodine’s electron-withdrawing effect, which polarizes the aromatic ring and lowers the LUMO energy. Compare Mulliken charges with non-iodinated analogs to quantify substituent effects. Solvent effects (e.g., chloroform) can be modeled using the Polarizable Continuum Model (PCM). Validate computational results against experimental UV-Vis spectra (λmax shifts) .

Q. How can competing reaction pathways during iodination be minimized?

- Methodological Answer : Competing diiodination or over-oxidation is mitigated by:

- Temperature control : Maintain 0–5°C to slow iodine’s electrophilic activity.

- Stoichiometry : Use 1.05 equivalents of ICl to avoid excess.